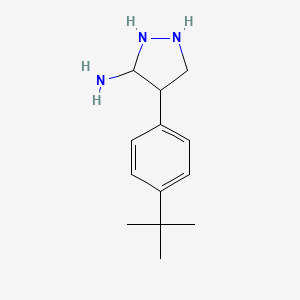
4-(4-Tert-butylphenyl)pyrazolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Tert-butylphenyl)pyrazolidin-3-amine is an organic compound that belongs to the class of pyrazolidines, which are nitrogen-containing heterocyclic compounds This compound is characterized by the presence of a pyrazolidine ring substituted with a tert-butylphenyl group at the 4-position and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)pyrazolidin-3-amine typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolidine ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions can enhance the scalability and sustainability of the production process.
化学反応の分析
Types of Reactions
4-(4-Tert-butylphenyl)pyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution reactions can lead to a variety of substituted pyrazolidine derivatives.
科学的研究の応用
4-(4-Tert-butylphenyl)pyrazolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-(4-Tert-butylphenyl)pyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in the case of its potential anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival.
類似化合物との比較
4-(4-Tert-butylphenyl)pyrazolidin-3-amine can be compared with other similar compounds, such as:
4-(4-Methylphenyl)pyrazolidin-3-amine: Similar structure but with a methyl group instead of a tert-butyl group.
4-(4-Chlorophenyl)pyrazolidin-3-amine: Similar structure but with a chlorine atom instead of a tert-butyl group.
4-(4-Nitrophenyl)pyrazolidin-3-amine: Similar structure but with a nitro group instead of a tert-butyl group.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)pyrazolidin-3-amine |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-7,11-12,15-16H,8,14H2,1-3H3 |
InChIキー |
XEXAUSYMPQTWQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CNNC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


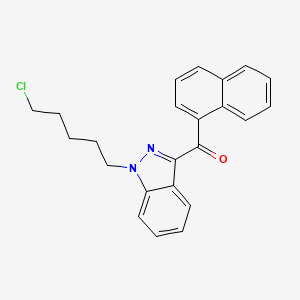
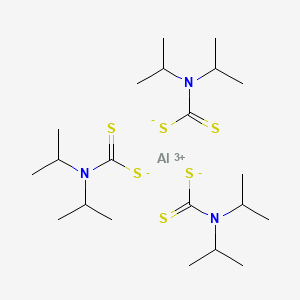
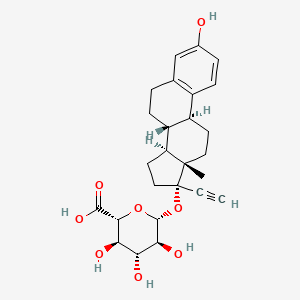
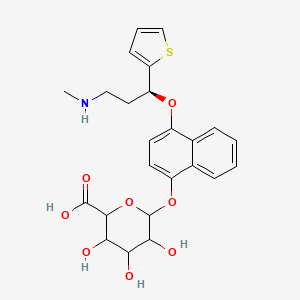

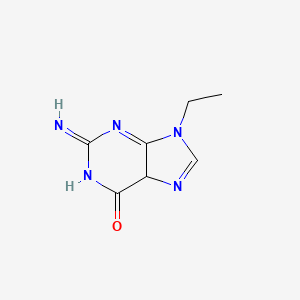
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
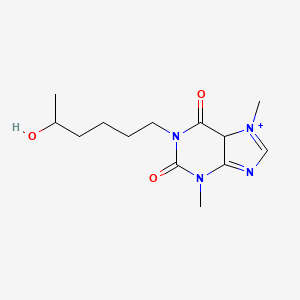
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351600.png)


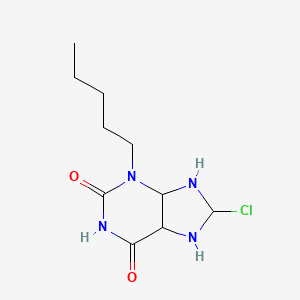
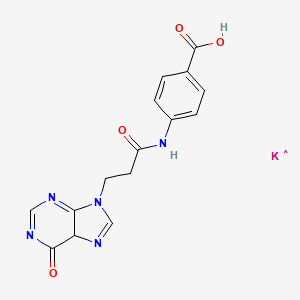
![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)
